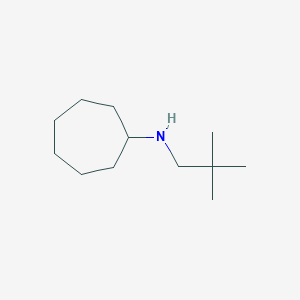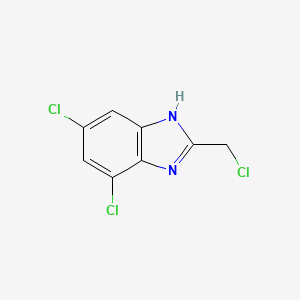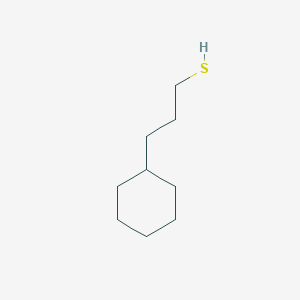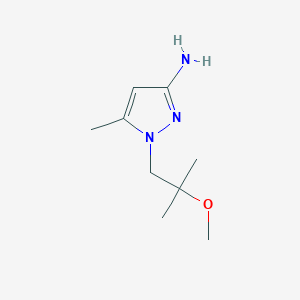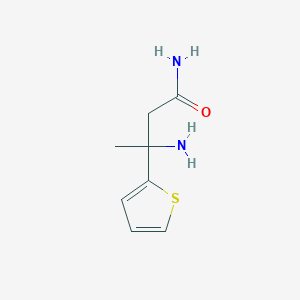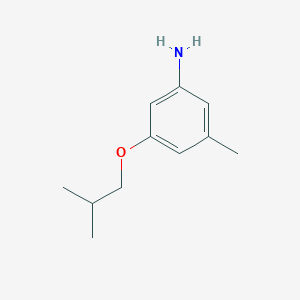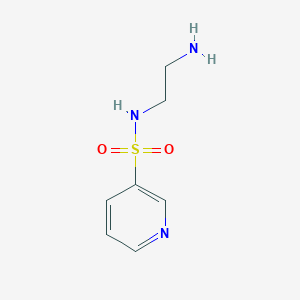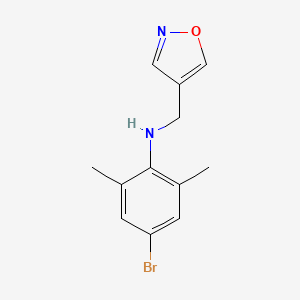
4-Bromo-N-(isoxazol-4-ylmethyl)-2,6-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-N-(isoxazol-4-ylmethyl)-2,6-dimethylaniline is a chemical compound that belongs to the class of aniline derivatives It is characterized by the presence of a bromine atom at the 4th position of the aniline ring, an isoxazole ring attached via a methylene bridge, and two methyl groups at the 2nd and 6th positions of the aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(isoxazol-4-ylmethyl)-2,6-dimethylaniline typically involves the following steps:
Bromination: The starting material, 2,6-dimethylaniline, undergoes bromination to introduce a bromine atom at the 4th position.
Isoxazole Formation: The isoxazole ring is synthesized separately through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The brominated aniline and the isoxazole are then coupled via a methylene bridge to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-N-(isoxazol-4-ylmethyl)-2,6-dimethylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups at the bromine position.
Aplicaciones Científicas De Investigación
4-Bromo-N-(isoxazol-4-ylmethyl)-2,6-dimethylaniline has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Bromo-N-(isoxazol-4-ylmethyl)-2,6-dimethylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring and the bromine atom may play crucial roles in its binding affinity and specificity. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-N-(3,5-dimethyl-isoxazol-4-ylmethyl)-3-fluoro-benzamide
- 4-bromo-N-(3,5-diphenyl-4,5-dihydro-isoxazol-4-ylmethyl)-aniline
Uniqueness
4-Bromo-N-(isoxazol-4-ylmethyl)-2,6-dimethylaniline is unique due to its specific substitution pattern on the aniline ring and the presence of the isoxazole moiety. This structural uniqueness may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C12H13BrN2O |
|---|---|
Peso molecular |
281.15 g/mol |
Nombre IUPAC |
4-bromo-2,6-dimethyl-N-(1,2-oxazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C12H13BrN2O/c1-8-3-11(13)4-9(2)12(8)14-5-10-6-15-16-7-10/h3-4,6-7,14H,5H2,1-2H3 |
Clave InChI |
XEIAWYCOJVZEBD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1NCC2=CON=C2)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


